molecular formula C16H23N7O2S B11002512 N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11002512
M. Wt: 377.5 g/mol
InChI Key: QZXVRZDDWHOTNF-UHFFFAOYSA-N
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Description

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound with a molecular formula of C16H23N7O2S This compound is notable for its unique structure, which includes a tetrahydrofuran ring, a thiadiazole ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the synthesized rings with a cyclohexyl acetamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide shares similarities with other heterocyclic compounds such as:

      Thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

      Tetrazole derivatives: Commonly used in pharmaceuticals for their bioactivity.

      Cyclohexyl acetamide derivatives: Investigated for their potential therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H23N7O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H23N7O2S/c24-13(18-15-20-19-14(26-15)12-5-4-8-25-12)9-16(6-2-1-3-7-16)10-23-11-17-21-22-23/h11-12H,1-10H2,(H,18,20,24)

InChI Key

QZXVRZDDWHOTNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CCCO3)CN4C=NN=N4

Origin of Product

United States

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